Cas no 890099-06-6 (2-ACETOXY-2',5'-METHYLBENZOPHENONE)

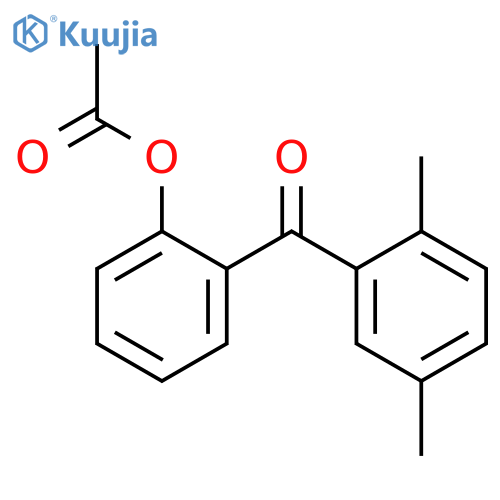

890099-06-6 structure

商品名:2-ACETOXY-2',5'-METHYLBENZOPHENONE

2-ACETOXY-2',5'-METHYLBENZOPHENONE 化学的及び物理的性質

名前と識別子

-

- 2-ACETOXY-2',5'-METHYLBENZOPHENONE

- [2-(2,5-dimethylbenzoyl)phenyl] acetate

- DTXSID20641611

- MFCD07698859

- 2-(2,5-Dimethylbenzoyl)phenyl acetate

- 890099-06-6

- AKOS016018249

- 2-(2,5-Dimethylbenzoyl)phenylacetate

-

- MDL: MFCD07698859

- インチ: InChI=1S/C17H16O3/c1-11-8-9-12(2)15(10-11)17(19)14-6-4-5-7-16(14)20-13(3)18/h4-10H,1-3H3

- InChIKey: JVERENSHMHMPCV-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C)C=C1)C(=O)C2=CC=CC=C2OC(=O)C

計算された属性

- せいみつぶんしりょう: 268.11000

- どういたいしつりょう: 268.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 363

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

- PSA: 43.37000

- LogP: 3.45970

2-ACETOXY-2',5'-METHYLBENZOPHENONE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A087895-250mg |

2-Acetoxy-2',5'-methylbenzophenone |

890099-06-6 | 250mg |

$ 290.00 | 2022-06-08 | ||

| Fluorochem | 201757-5g |

2-Acetoxy-2',5'-methylbenzophenone |

890099-06-6 | >90% | 5g |

£1120.00 | 2022-02-28 | |

| TRC | A087895-500mg |

2-Acetoxy-2',5'-methylbenzophenone |

890099-06-6 | 500mg |

$ 480.00 | 2022-06-08 | ||

| A2B Chem LLC | AH89774-1g |

2-(2,5-Dimethylbenzoyl)phenyl acetate |

890099-06-6 | >90% | 1g |

$423.00 | 2024-04-19 | |

| Fluorochem | 201757-1g |

2-Acetoxy-2',5'-methylbenzophenone |

890099-06-6 | >90% | 1g |

£340.00 | 2022-02-28 | |

| Fluorochem | 201757-2g |

2-Acetoxy-2',5'-methylbenzophenone |

890099-06-6 | >90% | 2g |

£624.00 | 2022-02-28 | |

| A2B Chem LLC | AH89774-5g |

2-(2,5-Dimethylbenzoyl)phenyl acetate |

890099-06-6 | >90% | 5g |

$1288.00 | 2024-04-19 | |

| A2B Chem LLC | AH89774-2g |

2-(2,5-Dimethylbenzoyl)phenyl acetate |

890099-06-6 | >90% | 2g |

$737.00 | 2024-04-19 |

2-ACETOXY-2',5'-METHYLBENZOPHENONE 関連文献

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

890099-06-6 (2-ACETOXY-2',5'-METHYLBENZOPHENONE) 関連製品

- 7250-94-4(2-Acetoxyacetophenone)

- 42059-48-3(Ethanone, 1-[4-(acetyloxy)-2-hydroxyphenyl]-)

- 13739-02-1(Diacerein)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 506-17-2(cis-Vaccenic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量